molecular formula C10H9ClN2 B11901510 (2-Chloroquinolin-4-yl)methylamine CAS No. 870849-89-1

(2-Chloroquinolin-4-yl)methylamine

Cat. No.: B11901510
CAS No.: 870849-89-1
M. Wt: 192.64 g/mol
InChI Key: GFZUHJPYIVVERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloroquinolin-4-yl)methylamine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a 2-chloroquinoline core, a privileged scaffold known for its diverse biological activities, coupled with a reactive methylamine functional group. The primary research value of this compound lies in its use as a versatile building block for the synthesis of more complex molecules. The chlorine at the 2-position and the amine group on the methyl substituent are amenable to various chemical transformations, allowing researchers to create libraries of compounds for biological screening . Quinoline derivatives are extensively investigated for their potential as therapeutic agents. The 2-chloroquinoline structure, in particular, is a key precursor in developing compounds with documented antimicrobial , antimalarial , and anticancer properties . In antimalarial research, 4-aminoquinoline analogs are studied for their ability to inhibit hemozoin formation within the malaria parasite, a key mechanism of action for this drug class . Furthermore, the structural motif of functionalized chloroquinolines is frequently explored in the synthesis of hybrid molecules designed to target multiple pathways or overcome drug resistance in parasites and bacteria . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, referencing the associated material safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

870849-89-1

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(2-chloroquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H,6,12H2

InChI Key

GFZUHJPYIVVERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)CN

Origin of Product

United States

Synthetic Methodologies for 2 Chloroquinolin 4 Yl Methylamine

Retrosynthetic Analysis of the (2-Chloroquinolin-4-yl)methylamine Moiety

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most direct approach involves the formation of the C-N bond of the methylamine (B109427) group. This suggests a precursor such as a 4-(halomethyl) or 4-formyl-2-chloroquinoline, which can be converted to the target amine via nucleophilic substitution or reductive amination, respectively.

Another key disconnection lies in the formation of the quinoline (B57606) ring itself. This can be approached through classical quinoline syntheses, such as the Conrad-Limpach or Doebner-von Miller reactions, which build the heterocyclic ring from aniline (B41778) derivatives. nih.gov The substituents, a chlorine at the 2-position and a methylamine at the 4-position, can either be installed prior to cyclization on the starting materials or introduced onto the pre-formed quinoline ring. A disconnection of the C4-side chain points towards a 4-substituted-2-chloroquinoline as a key intermediate. youtube.com

Classical Synthetic Pathways to this compound

Approaches Involving Pre-formed Quinoline Ring Systems

A common and straightforward strategy to synthesize this compound begins with a pre-existing quinoline ring, which is then functionalized at the desired positions.

One such method starts from 4-hydroxyquinoline (B1666331). Treatment of 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) readily converts the hydroxyl group into a chlorine atom, yielding 4-chloroquinoline. Subsequent nitration, typically with a mixture of nitric and sulfuric acid, introduces a nitro group at the 2-position. This 2-nitro-4-chloroquinoline can then be reduced to the corresponding amine, which can be further elaborated to the target methylamine.

Alternatively, 2,4-dichloroquinoline (B42001) serves as a versatile starting material. nih.gov The greater reactivity of the chlorine atom at the 4-position allows for selective nucleophilic substitution. For instance, reaction with ammonia (B1221849) or a protected form of methylamine can introduce the aminomethyl group at C4. The remaining chlorine at C2 can then be subjected to further transformations if needed. A multi-step synthesis starting from commercially available 4,7-dichloroquinoline (B193633) involves N-oxidation, followed by C2-amidation and a subsequent C4 nucleophilic aromatic substitution (SNAr) reaction to introduce an amine at the 4-position. mdpi.com

A similar approach involves the reaction of 4-chloro-7-substituted-quinolines with mono- or dialkylamines to produce various 4-aminoquinoline (B48711) derivatives. nih.gov For example, heating a mixture of 4,7-dichloroquinoline and ethane-1,2-diamine can lead to the formation of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine. nih.gov

The table below summarizes some classical reactions starting from pre-formed quinoline rings.

Starting MaterialReagents and ConditionsProductReference
4,7-dichloroquinoline1. m-CPBA, CHCl₃, rt, 5h; 2. PhC≡N, H₂SO₄, CH₂Cl₂, 70°C, 24h; 3. Morpholine, K₂CO₃, DMF, 120°C, 24hN-(7-chloro-4-morpholinoquinolin-2-yl)benzamide mdpi.comresearchgate.net
4,7-dichloroquinolineEthane-1,2-diamine, 130°C, 7hN'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine nih.gov
2,4-dichloroquinoline4-aminophenol, high temperature4-(4'-formylphenoxy)-2-chloroquinoline nih.gov

De Novo Quinoline Ring Formation Strategies for Functionalized Derivatives

De novo synthesis of the quinoline ring offers the advantage of introducing the desired functional groups at specific positions from acyclic precursors. Several classical name reactions can be adapted for this purpose.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. nih.gov To obtain a 2-chloro-4-substituted quinoline, one could start with an appropriately substituted aniline and a β-ketoester that already contains a precursor to the methylamine group at the desired position. Subsequent cyclization and chlorination would yield the target scaffold.

The Doebner-von Miller reaction utilizes the reaction of an aniline with α,β-unsaturated aldehydes or ketones. nih.gov By choosing a suitably functionalized α,β-unsaturated carbonyl compound, one can construct the quinoline ring with the desired substitution pattern.

Another powerful method is the Gould-Jacobs reaction , which starts with an aniline and diethyl ethoxymethylenemalonate to form a 4-hydroxyquinoline derivative that can be further functionalized. nih.gov For instance, reacting 3-chloroaniline (B41212) with ethoxymethylenemalonic ester leads to the formation of the ethyl ester of 7-chloro-4-hydroxyquinolin-3-carboxylic acid, which can be hydrolyzed and decarboxylated to 7-chloro-4-hydroxyquinoline. chemicalbook.com This intermediate can then be chlorinated at the 4-position and further modified.

The following table provides examples of de novo quinoline synthesis methods.

Reaction NameReactantsProduct TypeReference
Conrad-LimpachAniline, β-ketoester4-Hydroxyquinoline nih.gov
Doebner-von MillerAniline, α,β-unsaturated aldehyde/ketoneSubstituted quinoline nih.gov
Gould-JacobsAniline, Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylate nih.gov
Skraup SynthesisAniline, Glycerol, Strong acid, OxidantQuinoline nih.gov

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry has seen the advent of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are invaluable tools for the synthesis and functionalization of heterocyclic compounds, including quinolines. wiley.com For instance, a 2,4-dichloroquinoline can undergo selective Suzuki, Stille, or Buchwald-Hartwig amination reactions at the 4-position. The more reactive C4-Cl bond allows for chemoselective coupling, leaving the C2-Cl intact for subsequent modifications.

The synthesis of 2-phenylamino-4-phenoxy-quinoline derivatives has been achieved through a palladium-catalyzed amination reaction using Pd(OAc)₂ and SPhos as the catalytic system. nih.gov Similarly, the synthesis of quinolin-4-ones can be accomplished via palladium-catalyzed carbonylation reactions of 2-iodoanilines and terminal acetylenes. mdpi.com

The table below highlights some metal-catalyzed cross-coupling reactions for quinoline functionalization.

Reaction TypeCatalyst/ReagentsSubstrateProductReference
Buchwald-Hartwig AminationPd(OAc)₂, SPhos, Cs₂CO₃2-chloro-4-phenoxy-quinoline, 4-aminobenzonitrile2-(4-cyanophenylamino)-4-phenoxy-quinoline nih.gov
CarbonylationPdCl₂(PPh₃)₂2-iodoaniline, terminal acetylene, CO2-substituted quinolin-4-one mdpi.com
Reductive Cross-CouplingMnCl₂·4H₂OAryl/vinyl halides, thiolsAryl/vinyl sulfides researchgate.net

C-H Activation Methodologies Applied to Quinoline Scaffolds

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocyclic rings. nih.gov For quinoline systems, C-H activation can be directed to various positions depending on the catalyst and directing group used.

The use of a directing group, such as an N-oxide, can facilitate the regioselective functionalization of the quinoline core. chemrxiv.org For example, the palladium-catalyzed C2 arylation of quinoline N-oxides with aryl bromides has been reported. nih.gov The N-oxide directs the metal to the C2 position, where C-H activation and subsequent coupling occur. After the desired functionalization, the N-oxide can be removed. This strategy allows for the introduction of various substituents at the C2 position of the quinoline ring, which can then be further elaborated to the target this compound.

Recent developments have also shown metal-free approaches for the functionalization of C(sp³)–H bonds in the synthesis of quinoline derivatives from 2-methylquinolines and 2-styrylanilines. nih.gov

The following table summarizes selected C-H activation reactions on quinoline scaffolds.

Position FunctionalizedCatalyst/Directing GroupReaction TypeReference
C2Pd(OAc)₂ / N-oxideArylation nih.gov
C8TMPMgCl·LiClMagnesiation worktribe.com
C2 and C8N-oxideMultiple C-H functionalization chemrxiv.org

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral analogues of this compound is of significant interest due to the often-enhanced biological activity of single enantiomers. A versatile stereoselective route has been developed for the synthesis of new 2′-(S)-CCG-IV analogues, which are conformationally restricted cyclopropyl (B3062369) glutamate (B1630785) analogues. nih.gov This methodology allows for late-stage diversification, providing access to a wide variety of chiral compounds. nih.gov The process begins with optically active (R)-epichlorohydrin, and many of the subsequent steps involve simple washings, making the route scalable. nih.gov

One reported strategy for creating chiral quinoline derivatives involves a two-step approach to yield optically active products. worktribe.com For instance, the reaction of 7-chloroquinolines with various electrophiles can produce functionalized quinolines. worktribe.com Some of the resulting 4-carbinol quinolines have demonstrated interesting antiproliferative properties, with their hydroxyl group acting as a suitable bioisostere for an amino group. worktribe.com

Another approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For example, the synthesis of pyrrolidine-containing drugs often utilizes stereoselective methods starting from chiral precursors like (S)-prolinol or (2S,4R)-4-hydroxypyroglutamic acid. mdpi.com These principles can be adapted for the synthesis of chiral amines like this compound.

Green Chemistry Principles in the Production of this compound

The application of green chemistry principles to the synthesis of quinolines, including this compound, aims to reduce the environmental impact of chemical processes. acs.orgsigmaaldrich.comnih.gov These principles focus on areas such as waste prevention, atom economy, the use of safer solvents, and the development of catalytic processes. sigmaaldrich.comnih.govnih.gov

Solvent-Free and Environmentally Benign Reaction Media

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. sigmaaldrich.com Research has demonstrated the feasibility of synthesizing quinoline derivatives under solvent-free conditions. For example, a simple one-step heterogeneous catalytic cyclization has been used to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones using Hβ zeolite as a catalyst without any solvent. rsc.org This method offers a green and efficient approach for synthesizing a range of quinoline derivatives. rsc.org

In cases where a solvent is necessary, the focus shifts to using environmentally benign options. Water is an ideal green solvent, and its use in reactions like the Fe(III)-catalyzed domino aza-Michael/aldol/aromatization for quinoline synthesis has been reported. dntb.gov.ua Another strategy involves the use of biorenewable solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and acetic acid have been successfully used as greener alternatives to dichloromethane (B109758) in certain pharmaceutical processes. mt.com

The concept of "the best solvent is no solvent" has been applied in the synthesis of tafenoquine, where a two-step, one-pot synthesis was conducted without a solvent. nih.gov

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. sigmaaldrich.comnumberanalytics.comjocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. numberanalytics.comprimescholars.com

Addition reactions, such as the Diels-Alder reaction, are excellent examples of atom-economical processes, often achieving 100% atom economy. jocpr.com Catalytic reactions, including hydrogenations and cross-coupling reactions, also significantly enhance atom economy by allowing for the use of small amounts of catalysts that can be recycled, rather than stoichiometric amounts of reagents. numberanalytics.comnih.gov

To improve reaction efficiency, unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided. sigmaaldrich.comnih.gov Each additional step not only consumes more reagents but also generates more waste. nih.gov

Reaction TypeKey Features for High Atom EconomyExample
Addition Reactions All reactant atoms are incorporated into the product.Diels-Alder Reaction jocpr.com
Catalytic Reactions Small amounts of catalyst are used and can often be recycled.Catalytic Hydrogenation jocpr.com
Rearrangements Intramolecular rearrangement of atoms.Claisen Rearrangement

Sustainable Catalysis and Renewable Feedstocks

The use of catalysts is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of efficiency and waste reduction. sigmaaldrich.comnih.gov Recent advancements have focused on developing reusable and environmentally friendly catalysts. For example, cooperative bifunctional catalysts based on transition metal oxides/Bi(III) have been used for the synthesis of quinolines in a solvent-, additive-, oxidant-, and base-free manner. rsc.org These catalysts have also demonstrated high robustness and reusability. rsc.org

Iron-catalyzed reactions are gaining attention due to iron's abundance and low toxicity. An earth-abundant Fe-catalyzed, radical-driven strategy has been developed for the synthesis of quinoline scaffolds at room temperature. dntb.gov.ua

The use of renewable feedstocks is another crucial aspect of sustainable chemistry. sigmaaldrich.comroyalsocietypublishing.org Biomass, as a highly functionalized and renewable carbon source, offers significant opportunities for the synthesis of valuable chemicals. royalsocietypublishing.orgrsc.org For instance, ethyl/methyl lactate, derived from biomass, has been used in a three-component reaction with anilines and aldehydes to produce diverse quinoline products. rsc.org This process, catalyzed by simple iron(III) chloride, proceeds without the need for an additional organic medium or external oxidant. rsc.org

Spectroscopic and Structural Elucidation Techniques for 2 Chloroquinolin 4 Yl Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (2-Chloroquinolin-4-yl)methylamine. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the protons of the methylamine (B109427) substituent. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom of the amine. The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The methylene (B1212753) (-CH₂-) protons of the methylamine group would likely appear as a singlet or a finely split multiplet, shifted downfield due to the adjacent nitrogen and the aromatic ring. The amine (-NH₂) protons may present as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration docbrown.info.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for a related compound, methylamine, shows a single peak for the methyl carbon hmdb.cadocbrown.info. For this compound, distinct signals are expected for each of the ten carbon atoms of the 2-chloroquinoline (B121035) core and the one carbon of the methylamine side chain. The carbon atom bonded to the chlorine (C2) will be significantly shifted downfield. The chemical shifts of the quinoline ring carbons are influenced by the substituents, and predictive models can be used to estimate their positions hmdb.cadrugbank.com.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.0 - 8.5Multiplets5H
-CH₂-~4.0Singlet2H
-NH₂VariableBroad Singlet2H
¹³C NMR Predicted Chemical Shift (ppm)
Quaternary Carbons (C-Cl, C-C)140 - 160
Aromatic CH Carbons120 - 135
-CH₂- Carbon~45

Note: Predicted values are based on data from analogous structures and general chemical shift tables. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as a broad absorption in the region of 3200-3600 cm⁻¹ docbrown.info. The C-H stretching vibrations of the aromatic quinoline ring and the methylene group are expected in the 2800-3100 cm⁻¹ range. The C=N and C=C stretching vibrations of the quinoline ring will produce strong absorptions in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the quinoline ring system, which are often weak in the IR spectrum.

Expected Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂N-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
-CH₂-C-H Stretch2850 - 2960
Quinoline RingC=C and C=N Stretch1500 - 1650
-NH₂N-H Bend1580 - 1650
Quinoline RingC-H Bend750 - 900
C-ClC-Cl Stretch600 - 800

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₉ClN₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound would likely proceed through several pathways. A common fragmentation for primary amines is the alpha-cleavage, which would involve the loss of a hydrogen radical to form a stable iminium ion. Another likely fragmentation pathway is the cleavage of the bond between the methylene group and the quinoline ring, leading to the formation of a stable chloroquinolinium cation or a methylamine radical cation docbrown.infomiamioh.edudocbrown.info.

Predicted Fragmentation Pattern for this compound:

Fragment Ion Proposed Structure m/z
[M]⁺[C₁₀H₉ClN₂]⁺192/194
[M-H]⁺[C₁₀H₈ClN₂]⁺191/193
[M-NH₂]⁺[C₁₀H₇Cl]⁺162/164
[C₉H₆ClN]⁺Chloroquinoline fragment163/165
[CH₂NH₂]⁺Methylamine fragment30

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Expected Crystallographic Parameters (based on analogous structures):

Parameter Expected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key InteractionsN-H···N hydrogen bonds, π-π stacking, halogen bonds

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores.

The quinoline ring system in this compound is the primary chromophore. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π-π* transitions researchgate.net. The presence of the chlorine atom and the methylamine group will influence the position and intensity of these absorption maxima. The auxochromic methylamine group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. The solvent polarity can also affect the position of the absorption maxima (solvatochromism) nih.gov.

Expected UV-Vis Absorption Maxima for this compound:

Transition Type Expected λmax (nm)
π-π* (Quinoline Ring)~230-250
π-π* (Quinoline Ring)~280-320
n-π* (Nitrogen lone pair)~330-360 (weak)

Note: These are estimated values and can be influenced by solvent and pH.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis of Chiral Analogues

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the methylene carbon, would yield a chiral analogue.

For a chiral analogue of this compound, CD spectroscopy would reveal positive or negative Cotton effects corresponding to the electronic transitions of the quinoline chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule nih.govrsc.orgresearchgate.net. Theoretical calculations can be used in conjunction with experimental CD spectra to assign the absolute configuration of the enantiomers. ORD spectroscopy, which measures the change in optical rotation with wavelength, would show a characteristic curve with peaks and troughs (anomalous dispersion) in the regions of the UV-Vis absorption bands.

Mechanistic Investigations of Chemical Transformations Involving 2 Chloroquinolin 4 Yl Methylamine

Reaction Kinetics and Thermodynamic Profiles of (2-Chloroquinolin-4-yl)methylamine Conversions

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, the kinetics of its transformations can be inferred from its structural features and the established reactivity of related compounds.

The primary reaction pathways for this molecule are nucleophilic substitution at the C2 position and reactions involving the 4-methylamine group. The kinetics of the nucleophilic aromatic substitution (SNAr) at the C2 position are expected to be influenced by several factors:

Nucleophile Strength: The reaction rate will generally increase with the nucleophilicity of the attacking species.

Solvent: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cationic species without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.

Temperature: As with most chemical reactions, the rate of substitution will increase with temperature, following the Arrhenius equation.

Nucleophilic Substitution Reactions at the Chloro-Substituted Quinoline (B57606) Core

The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. The C2 and C4 positions of the quinoline nucleus are particularly susceptible to nucleophilic attack.

A variety of nucleophiles can displace the C2-chloro group. Research on analogous 2-chloroquinolines demonstrates that amines, thiols, and alkoxides are effective nucleophiles. researchgate.netmdpi.com For example, reactions with sulfur nucleophiles on 2-chloro-4-methylquinolines have been reported. researchgate.net Similarly, hydrazination of chloroquinolines can occur, sometimes displacing chloro groups at both the C2 and C4 positions, depending on the substrate and reaction conditions. mdpi.com The presence of an ethylthio group at position-2, instead of a chloro group, was found to facilitate hydrazinolysis, highlighting the role of the leaving group in these substitution reactions. mdpi.com In the related 2,4-dichloroquinazoline (B46505) system, nucleophilic substitution by amines occurs regioselectively at the more activated C4 position. mdpi.com This provides a basis for predicting the reactivity of this compound, where the C2-Cl is the primary site for substitution.

The general mechanism involves two steps:

Addition: The nucleophile attacks the C2 carbon, breaking the aromaticity of the pyridine (B92270) ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination: The chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored.

Below is a table of potential nucleophilic substitution reactions at the C2 position.

Nucleophile (Nu-H)Reagent/ConditionsExpected Product
Ammonia (B1221849)High pressure, catalyst(2-Aminoquinolin-4-yl)methylamine
Primary/Secondary Amine (R¹R²NH)Heat, base (e.g., K₂CO₃)(2-(R¹,R²-amino)quinolin-4-yl)methylamine
Hydrazine (N₂H₄)Refluxing ethanol(2-Hydrazinylquinolin-4-yl)methylamine
Thiol (R-SH)Base (e.g., NaH), THF(2-(R-thio)quinolin-4-yl)methylamine
Alcohol (R-OH)Strong base (e.g., NaH)(2-(R-oxy)quinolin-4-yl)methylamine

Electrophilic Aromatic Substitution Pathways on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which deactivates the ring system. masterorganicchemistry.comyoutube.com When EAS does occur, it preferentially happens on the benzene ring portion (positions 5, 6, 7, and 8) rather than the more deactivated pyridine ring.

The regiochemical outcome of EAS on this compound is governed by the directing effects of the existing substituents:

2-Chloro group: This group is deactivating but directs incoming electrophiles to the ortho and para positions. However, since it is on the pyridine ring, its main effect is deactivation.

4-Methylamine group (-CH₂NH₂): This group is generally activating and an ortho, para-director. Its activating influence would direct electrophiles to positions 3 and 5. However, under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the primary amine will be protonated to form an ammonium (B1175870) ion (-CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director.

Given these competing factors, substitution is most likely to occur on the carbocyclic (benzene) ring. The protonated aminomethyl group at C4 would direct incoming electrophiles to positions 6 and 8 (meta to the deactivating influence that extends into the benzene ring). The chloro group at C2 further deactivates the entire system but does not strongly influence the regiochemistry on the distant benzene ring. Therefore, nitration or sulfonation would be expected to yield a mixture of 6- and 8-substituted products.

Reductive Transformations of the Chloro-Functionality and Quinoline System

The functional groups of this compound are susceptible to reduction under various conditions.

Dehalogenation of the Chloro-Group: The C-Cl bond can be reductively cleaved, a process known as hydrodehalogenation. This is commonly achieved via catalytic hydrogenation using a metal catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate). This reaction would yield (Quinolin-4-yl)methylamine.

Reduction of the Quinoline Ring: The quinoline ring system can be reduced to form tetrahydroquinoline derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions (higher pressure and temperature) can achieve this. nih.gov For instance, the reduction of a nitrile group on a 2-chloroquinoline (B121035) core to form (2-chloroquinolin-3-yl)methanamine (B3047665) using LiAlH₄ has been demonstrated, indicating the stability of the chloro-substituent under these specific conditions. nih.gov However, prolonged reaction or stronger hydrides could potentially reduce both the ring and the chloro group.

Combined Reduction: It is plausible that conditions could be selected to achieve both dehalogenation and ring reduction simultaneously, leading to (1,2,3,4-Tetrahydroquinolin-4-yl)methylamine.

Oxidative Pathways and Stability Considerations of this compound

The oxidative stability of this compound is influenced by the presence of the electron-rich amine group and the quinoline nucleus.

Oxidation of the Methylamine (B109427) Group: Primary amines are susceptible to oxidation. Strong oxidizing agents can convert the aminomethyl group into an aldehyde or a carboxylic acid, though this may be accompanied by degradation of the quinoline ring. Milder, more specific oxidation methods would be required for a controlled transformation.

Oxidation of the Quinoline Ring: The quinoline ring itself can undergo oxidation. For example, enzymatic oxidation of 2-chloroquinoline by Pseudomonas putida results in the formation of 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline, demonstrating that the benzene portion of the ring can be oxidized. nih.gov In some synthetic contexts, quinoline N-oxides are formed as intermediates by treating the quinoline with an oxidizing agent like m-CPBA, which can then be used to facilitate further functionalization. mdpi.com

Stability: The compound is expected to be sensitive to strong oxidizing agents and potentially light. As a primary amine, it will be basic and form salts with acids. The chloro-substituent is generally stable but, as discussed, is labile to nucleophilic attack, especially under heating.

Role of this compound as a Synthetic Precursor or Intermediate in Multi-Step Syntheses

The dual functionality of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems, particularly in the field of medicinal chemistry. mdpi.comnih.gov The C2-chloro group serves as a handle for introducing various substituents via nucleophilic substitution, while the primary amine at C4 can be readily acylated, alkylated, or used in condensation reactions to build larger molecular scaffolds.

For example, drawing from syntheses of related compounds, this compound could be a precursor for:

Fused Heterocycles: The amine group could be acylated and then cyclized to form fused pyrimido[4,5-b]quinoline systems.

Substituted Aminoquinolines: The C2-chloro group can be displaced by various amines or other nucleophiles to generate libraries of 2-substituted-4-aminomethylquinolines for biological screening. nih.gov

Amide and Sulfonamide Derivatives: The primary amine can react with acyl chlorides or sulfonyl chlorides to produce a wide range of amides and sulfonamides, a common strategy in drug design.

The table below illustrates hypothetical, yet plausible, synthetic applications based on established reactivity patterns of chloroquinolines.

Starting MaterialReagent(s)Intermediate/Product TypePotential Application
This compound1. Benzoyl chloride, Pyridine2. NaN₃, DMF2-Azido-4-(benzamidomethyl)quinolinePrecursor for triazole synthesis via click chemistry
This compound1. 4-Fluorobenzaldehyde2. NaBH₄N-((2-Chloroquinolin-4-yl)methyl)-1-(4-fluorophenyl)methanamineScaffold for bioactive molecules
This compoundAniline (B41778), Pd-catalyst (Buchwald-Hartwig coupling)N²-Phenylquinoline-2,4-diamine derivativeBuilding block for kinase inhibitors
This compoundThiomorpholine, K₂CO₃, Heat(2-Thiomorpholinoquinolin-4-yl)methylamineIntroduction of a common pharmacophore

These examples underscore the compound's potential as a versatile intermediate, enabling the synthesis of diverse and complex molecular architectures.

Computational Chemistry and Theoretical Studies of 2 Chloroquinolin 4 Yl Methylamine

Molecular Modeling and Conformational Analysis of (2-Chloroquinolin-4-yl)methylamine

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules.

This compound possesses rotational freedom primarily around two single bonds: the bond connecting the methylamine (B109427) group to the quinoline (B57606) ring (C4-Camine) and the bond within the methylamine group itself (Camine-N). Rotation around these bonds gives rise to different spatial arrangements, or conformers, each with a distinct potential energy.

Conformational analysis aims to map this potential energy surface to identify stable conformers, which correspond to energy minima. researchgate.net This process typically involves systematically rotating the flexible bonds and performing geometry optimization and energy calculations at each step. The results reveal the most likely shapes the molecule will adopt. For this compound, key considerations would be the orientation of the -CH2NH2 group relative to the plane of the quinoline ring and the steric interactions between the amino group and the rest of the molecule. The relative populations of these conformers at equilibrium can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties and how it might interact with a biological receptor. researchgate.net

Table 2: Hypothetical Conformational Analysis of this compound Illustrative relative energies for conformers arising from rotation around the C4-Camine bond.

Dihedral Angle (Quinoline Plane - C - N) Relative Energy (kcal/mol) Description
~60° 0.00 Most stable, staggered conformation, minimizing steric hindrance.
3.5 Eclipsed conformation with the N atom over the ring, high steric strain.
90° 1.5 Perpendicular orientation, representing a transition state between minima.

Computational models are invaluable for predicting and interpreting spectroscopic data. After a molecule's geometry is optimized using methods like DFT, a frequency calculation can be performed to predict its vibrational spectrum (Infrared and Raman). arabjchem.org These theoretical spectra can be compared with experimental data to confirm the molecular structure. scielo.br For this compound, this would allow for the assignment of specific vibrational modes, such as the N-H stretches of the amino group, the C-Cl stretch, and various vibrations of the quinoline ring. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). nih.gov This is particularly useful for understanding the photophysical properties of quinoline derivatives.

Table 3: Predicted Key Vibrational Frequencies for this compound Based on typical frequency ranges for the respective functional groups.

Vibrational Mode Predicted Wavenumber (cm-1) Functional Group
N-H Asymmetric Stretch ~3450 -NH2
N-H Symmetric Stretch ~3350 -NH2
Aromatic C-H Stretch 3050 - 3150 Quinoline Ring
C=N/C=C Ring Stretch 1500 - 1620 Quinoline Ring

Ligand-Receptor Interaction Modeling Methodologies Employing the this compound Scaffold

The quinoline scaffold is prevalent in drug discovery, and computational modeling is a key part of designing new therapeutic agents. mdpi.com Ligand-receptor interaction modeling, primarily through molecular docking, predicts how a small molecule (ligand) like this compound might bind to the active site of a biological target, such as an enzyme or receptor. nih.govbenthamdirect.com

The process involves placing the 3D structure of the ligand into the binding pocket of the receptor and evaluating the fit using a scoring function. This function estimates the binding affinity by considering factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net

For the this compound scaffold, several key interactions can be predicted:

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, while the quinoline nitrogen is a hydrogen bond acceptor. These groups can form crucial interactions with amino acid residues in a receptor's active site. mdpi.com

π-π Stacking: The flat, aromatic quinoline ring system can engage in π-π stacking interactions with aromatic residues of the receptor, such as Phenylalanine, Tyrosine, or Tryptophan. mdpi.com

Hydrophobic Interactions: The chloro-substituent and the carbon framework contribute to the molecule's hydrophobicity, allowing it to fit into nonpolar pockets within the receptor.

By modeling these interactions, researchers can generate hypotheses about the molecule's biological activity and rationally design new derivatives with improved potency and selectivity. nih.govresearchgate.net

Table 4: Potential Ligand-Receptor Interactions for the this compound Scaffold

Molecular Feature Potential Interaction Type Interacting Receptor Residues (Examples)
Quinoline Ring System π-π Stacking, Cation-π Phe, Tyr, Trp, His
Quinoline Nitrogen (N1) Hydrogen Bond Acceptor Ser, Thr, Asn, Gln, Lys
Aminomethyl Group (-CH2NH2) Hydrogen Bond Donor/Acceptor Asp, Glu, Asn, Gln, Main-chain C=O

Pharmacophore Modeling and De Novo Ligand Design Strategies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model defines the spatial arrangement of features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).

For this compound, a pharmacophore model can be hypothesized based on its constituent functional groups. The primary amine of the methylamine group serves as a potent hydrogen bond donor. The nitrogen atom within the quinoline ring and the electronegative chlorine atom can both act as hydrogen bond acceptors. researchgate.net The bicyclic quinoline core itself provides a significant aromatic and hydrophobic region, a feature often involved in π-stacking interactions with biological targets. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

Feature Type Structural Origin Potential Interaction
Hydrogen Bond Donor (HBD) Primary amine (-NH₂) Donating a hydrogen to an acceptor group (e.g., carboxylate, carbonyl) on a target protein.
Hydrogen Bond Acceptor (HBA) Quinoline Nitrogen Accepting a hydrogen from a donor group (e.g., hydroxyl, amide) on a target protein.
Aromatic Ring (AR) Quinoline nucleus π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).

De novo ligand design strategies utilize computational algorithms to generate novel molecular structures with a high affinity for a target binding site. These strategies can be broadly categorized as ligand-based or structure-based. researchgate.net

Ligand-Based De Novo Design: In the absence of a known 3D structure for a biological target, this approach uses a pharmacophore model derived from known active molecules. researchgate.net The pharmacophoric features of this compound (Table 1) could serve as a template. A computational program could then build new molecules by assembling fragments that spatially match these features, effectively "growing" a novel ligand within the constraints of the model.

Structure-Based De Novo Design: If the 3D structure of a target protein is available, this compound can be used as a starting fragment. The molecule can be computationally docked into the active site, and algorithms can then explore modifications—such as extending the methylamine chain, substituting the chlorine atom, or adding functional groups to the quinoline ring—to optimize interactions with the surrounding amino acid residues and improve binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. asianpubs.org These models are often expressed as mathematical equations that can be used to predict the activity of new, unsynthesized analogs.

To illustrate this, a hypothetical QSAR study can be conceptualized for a series of this compound derivatives designed to inhibit a hypothetical protein kinase. The study would begin by synthesizing or computationally generating a set of analogs with systematic variations and measuring their inhibitory activity (expressed as IC₅₀, then converted to pIC₅₀ for modeling).

Table 2: Hypothetical Dataset for a QSAR Study of this compound Analogs

Compound ID R¹ (Substitution on Amine) R² (Substitution at C-7) Hypothetical pIC₅₀
1 (Parent) -H -H 6.0
2 -CH₃ -H 6.3
3 -C₂H₅ -H 6.5
4 -H -F 6.2
5 -H -OCH₃ 5.8

| 6 | -CH₃ | -F | 6.7 |

For each compound in this hypothetical series, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure:

Hydrophobic Descriptors: Such as LogP, which describes the compound's lipophilicity.

Electronic Descriptors: Such as Hammett constants (σ) or atomic charges, which describe the electron-withdrawing or -donating properties of substituents.

Steric Descriptors: Such as Molar Refractivity (MR) or Taft steric parameters (Es), which quantify the size and shape of substituents. asianpubs.org

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model could be generated. nih.govnih.gov A potential equation might look like this:

pIC₅₀ = k₁ * LogP + k₂ * σ + k₃ * MR + C

In this equation, k₁, k₂, and k₃ are coefficients determined by the regression analysis, indicating the relative importance of hydrophobicity, electronics, and sterics to the biological activity. The constant C is the intercept of the regression. Such a model, once validated, could guide the design of more potent kinase inhibitors by predicting the activity of new analogs before their synthesis. oaji.net

Advanced Analytical Methodologies for the Detection and Quantification of 2 Chloroquinolin 4 Yl Methylamine

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone for the analysis of organic compounds, offering high-resolution separation of complex mixtures. For (2-Chloroquinolin-4-yl)methylamine, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation can be optimized by selecting appropriate stationary phases, mobile phase compositions, and detection methods.

Given the compound's structure, which includes a polar amine group and a non-polar aromatic quinoline (B57606) ring, reversed-phase (RP) HPLC is the most common approach.

Stationary and Mobile Phases:

Columns: C18 columns are frequently used for the separation of quinoline derivatives and aromatic amines, providing a good balance of hydrophobic interactions with the quinoline ring. nih.govnih.gov

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govthermofisher.com The buffer's pH is critical; an acidic pH (e.g., using formic acid or a phosphate (B84403) buffer at pH 2.5-3) ensures that the primary amine group is protonated, which can improve peak shape and retention characteristics on the RP column. nih.govlcms.cznih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for separating the target analyte from impurities with different polarities. sciex.comchromatographyonline.com

Detection Modes:

UV Detection: The quinoline ring system in this compound exhibits strong UV absorbance. acs.org The detection wavelength can be set around the absorption maxima of the quinoline chromophore, typically in the 220-350 nm range, to achieve high sensitivity. nih.govscielo.br For instance, a method for a related pyrrole (B145914) derivative used a UV detector at 225 nm. nih.govjfda-online.com

Fluorescence Detection (FLD): Quinolines are known to be fluorescent, a property that can be exploited for highly sensitive and selective detection. rsc.orgresearchgate.net Fluorescence can often be enhanced by protonating the nitrogen atom in the quinoline ring, which is achieved in an acidic mobile phase. rsc.org In some cases, pre-column derivatization with a fluorescent tagging agent, such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), can be used to further increase sensitivity for primary aromatic amines. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and allows for definitive identification based on the mass-to-charge ratio (m/z) of the analyte. Electrospray ionization (ESI) in positive mode is well-suited for this compound, as the primary amine is readily protonated. nih.gov LC-MS/MS methods offer exceptional sensitivity and are ideal for trace analysis in complex matrices. nih.gov

Table 1: Exemplary HPLC Conditions for Structurally Related Aromatic Amines and Quinolines

Analyte/Class Column Mobile Phase Detection Reference
Primary Aromatic Amines ACQUITY UPLC BEH C18 A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid Mass Spec (QDa) lcms.cz
Chloroquine C18 Novapack Isocratic; Acetonitrile/Buffer UV/Fluorescence nih.gov
Piperaquine (a quinoline) Chromolith Performance C18 Acetonitrile:Phosphate Buffer (pH 2.5) (8:92, v/v) UV (345 nm) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. vt.edu Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Therefore, a chemical derivatization step is necessary to convert the primary amine group into a less polar, more volatile functional group. iu.eduresearchgate.net

Derivatization Strategies:

Silylation: This is a common derivatization technique where active hydrogens, such as those in primary amines, are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective. iu.edunih.gov The addition of a catalyst like trimethylchlorosilane (TMCS) can be crucial for achieving complete derivatization of the amine group. vt.edunih.gov The resulting TMS-derivative is more volatile and exhibits improved chromatographic behavior. iu.edu

Acylation: This involves reacting the amine with an acylating agent to form a stable amide. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or 9-fluorenylmethylchloroformate (FMOC-Cl) are frequently used. iu.eduresearchgate.net Fluoroacyl derivatives significantly increase volatility and can enhance detection, especially with electron capture detection or negative chemical ionization MS. iu.edu FMOC derivatives are particularly useful for fluorescence detection if analyzed by HPLC. researchgate.netnih.gov

Alkylation: Reagents like methyl chloroformate (MCF) can be used to derivatize polyfunctional amines and organic acids, making them amenable to GC-MS analysis. nih.gov

Following derivatization, the volatile product is analyzed by GC-MS. The mass spectrometer provides fragmentation patterns that are used for structural confirmation and quantification.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Primary Amines

Derivatization Reagent Abbreviation Target Functional Group Key Advantages Reference
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA -NH2, -OH, -COOH Forms volatile TMS derivatives; widely used. vt.eduiu.edu
N-methyl-N-(trimethylsilyl)-trifluoroacetamide MSTFA -NH2, -OH, -COOH Highly reactive silylating agent. nih.gov
Trifluoroacetic anhydride TFAA -NH2, -OH Forms stable, volatile fluoroacyl derivatives. iu.edu
9-Fluorenylmethylchloroformate FMOC-Cl Primary & Secondary Amines Forms stable derivatives, useful for both GC and HPLC-FLD. researchgate.netspringernature.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) separates analytes based on their differential migration in an electric field. technologynetworks.com It offers high separation efficiency, short analysis times, and requires minimal sample volume, making it a powerful alternative to HPLC. technologynetworks.comacs.org

For this compound, several CE modes are applicable:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE. libretexts.org The analysis would be performed in a buffer with a low pH (e.g., pH < 2.0). nih.gov Under these conditions, the primary amine group is protonated, giving the molecule a positive charge and allowing it to migrate toward the cathode. Separation from other components is achieved based on differences in the charge-to-size ratio. libretexts.org

Micellar Electrokinetic Chromatography (MEKC): In this mode, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This creates a pseudo-stationary phase (the micelles) and allows for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer. technologynetworks.com

CE with Derivatization: To enhance detection sensitivity, especially with fluorescence detectors, the analyte can be derivatized prior to CE analysis. Derivatization with reagents like fluorescamine, which reacts with primary amines, can produce highly fluorescent products, lowering detection limits significantly. nih.gov

Spectrophotometric and Fluorometric Methods for Trace Analysis and Quantification

Spectroscopic methods are valuable for the quantification of this compound, particularly due to the inherent properties of the quinoline nucleus.

UV-Vis Spectrophotometry: This technique is based on the absorption of UV or visible light by the analyte. The quinoline ring system has characteristic π-π* and n-π* transitions, leading to distinct absorption bands that can be used for quantification. scielo.br The absorption spectrum of quinoline derivatives typically shows maxima between 230-380 nm. acs.orgscielo.br While less selective than chromatographic methods, spectrophotometry can be a simple and rapid tool for concentration determination in pure samples.

Fluorometry: Many quinoline derivatives are fluorescent, a phenomenon that provides a basis for highly sensitive analytical methods. researchgate.net The fluorescence intensity of quinolines is often weak in their native state but can be significantly enhanced upon protonation of the heterocyclic nitrogen atom, which is readily achieved in acidic solutions. rsc.org The excitation and emission wavelengths are specific to the molecule's structure. For related quinoline compounds, excitation wavelengths around 310-380 nm result in emission in the 400-480 nm range. scielo.brrsc.orgresearchgate.net The presence of the chloro-substituent and the methylamine (B109427) group will influence the exact spectral properties and quantum yield of this compound. nih.gov

Table 3: Photophysical Properties of Representative Quinoline Derivatives

Compound/Class Excitation λ (nm) Emission λ (nm) Solvent/Conditions Key Finding Reference
Isoquinoline 310 ~400 (increases with acid) Dichloromethane (B109758) Fluorescence intensity increases over 50-fold with acid addition. rsc.org
Quinoline Derivatives 350 ~400 Dichloromethane Emission band around 400 nm in polar solvents. scielo.br
Quinoline-fused derivative 246 367-380 Methanol Showed distinct π−π* and n−π* absorption bands. acs.org

Electrochemical Detection Methods for this compound

The electroactive nature of both the primary amine group and the quinoline aromatic system allows for the use of electrochemical methods for detection and quantification. nih.govrsc.org These techniques measure the current resulting from the oxidation or reduction of the analyte at an electrode surface.

The primary amine group of this compound can be electrochemically oxidized. nih.gov The potential at which this oxidation occurs is dependent on the molecular structure and the electrode material. nih.govnih.gov The electrochemical oxidation of primary amines can lead to the formation of nitriles or other products, a process that can be monitored voltammetrically. nih.govacs.org Techniques like cyclic voltammetry or square wave voltammetry can be used to study the redox behavior of the compound and develop quantitative methods. The use of modified electrodes, for instance, those based on NiOOH, has been shown to efficiently catalyze the electrochemical oxidation of amines, potentially lowering the required overpotential and increasing sensitivity. nih.govacs.org

Development of Robust Analytical Protocols for Complex Sample Matrices

Analyzing this compound in complex matrices, such as biological fluids (urine, plasma), environmental samples, or reaction mixtures, requires a robust protocol that includes efficient sample preparation to isolate the analyte and remove interferences. nih.govresearchgate.net

Sample Preparation Steps:

Hydrolysis (for biological samples): In biological systems, amine-containing compounds can exist as conjugates (e.g., glucuronides or sulfates). An initial acid or alkaline hydrolysis step may be necessary to cleave these conjugates and release the free amine. nih.govnih.gov

Extraction:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The pH of the aqueous phase is adjusted to ensure the analyte is in its neutral, un-ionized form to facilitate its transfer into the organic layer. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. helsinki.fi For a basic compound like this compound, cation-exchange SPE cartridges are highly effective. nih.gov The sample is loaded at a pH where the amine is protonated (positively charged) and binds to the sorbent. After washing away interferences, the analyte is eluted with a solvent that neutralizes the charge or displaces it with a competing ion. Reversed-phase SPE can also be used, retaining the compound based on hydrophobic interactions.

Derivatization: As discussed previously, this step may be incorporated to improve the analyte's properties for a specific analytical technique (e.g., volatility for GC or fluorescence for HPLC-FLD). nih.goviu.edu

Final Analysis: The cleaned and concentrated extract is then analyzed using one of the instrumental methods described above (HPLC, GC-MS, CE). The use of an internal standard is crucial for accurate quantification, as it compensates for analyte loss during sample preparation and variations in instrument response. nih.gov

The development of a successful protocol involves optimizing each of these steps to achieve high recovery, minimize matrix effects, and ensure the method is sensitive, accurate, and reproducible for the intended application. jfda-online.com

An in-depth examination of this compound and its analogues reveals a landscape rich with potential for chemical exploration and therapeutic design. This article focuses exclusively on the structure-activity relationship (SAR) and scaffold modification studies of this important quinoline derivative, adhering to a systematic exploration of its chemical architecture.

Structure Activity Relationship Sar and Scaffold Modification Studies of 2 Chloroquinolin 4 Yl Methylamine Analogues

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and its derivatives have been the subject of extensive research. orientjchem.orgresearchgate.net The ability to modify the quinoline nucleus with various substituents allows for the creation of novel compounds with enhanced pharmacological properties. orientjchem.org

Applications of 2 Chloroquinolin 4 Yl Methylamine in Chemical Synthesis and Materials Science

(2-Chloroquinolin-4-yl)methylamine as a Versatile Building Block in Organic Synthesis

The structure of this compound, featuring a reactive chlorine atom, a nucleophilic primary amine, and the rigid quinoline (B57606) core, theoretically positions it as a valuable intermediate in organic synthesis.

Precursor for Advanced Heterocyclic Scaffolds

The primary amine of the methylamine (B109427) group serves as a potent nucleophile and a handle for constructing more complex heterocyclic systems. It can readily participate in condensation reactions with carbonyl compounds to form imines, which can be further cyclized. Additionally, it can react with a variety of reagents to build fused ring systems onto the quinoline core. For instance, reactions with α,β-unsaturated ketones could lead to the formation of pyrimidine-fused quinolines, and reactions with dicarbonyl compounds could yield pyrrole (B145914) or other five-membered heterocyclic rings attached at the 4-position.

Intermediate in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity. The primary amine functionality in this compound makes it an ideal candidate for well-known MCRs such as the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate complex peptide-like scaffolds incorporating the quinoline moiety in a single step. Such processes are highly valued for their efficiency and atom economy in creating libraries of new compounds.

Ligand Design and Coordination Chemistry Involving this compound

The quinoline ring system is a classic component in the design of ligands for coordination chemistry due to the coordinating ability of the ring nitrogen. The addition of the methylamine side chain introduces a second potential coordination site, allowing the molecule to act as a bidentate ligand.

Synthesis and Characterization of Metal Complexes

This compound could function as a bidentate N,N'-donor ligand, chelating to a metal center through the quinoline nitrogen and the exocyclic amine nitrogen. The formation of a stable five-membered chelate ring would be anticipated. The synthesis of such complexes would typically involve reacting the compound with various metal salts (e.g., of copper, nickel, cobalt, zinc). Characterization of the resulting metal complexes would be performed using techniques such as X-ray crystallography, FT-IR spectroscopy to observe shifts in N-H and C=N vibrations upon coordination, and UV-Vis spectroscopy to study the electronic properties of the complex.

Potential Metal Ion Anticipated Coordination Geometry Potential Application Area
Copper(II)Square Planar or Distorted OctahedralCatalysis, Antimicrobial Agents
Nickel(II)Square Planar or OctahedralCatalysis, Magnetic Materials
Zinc(II)TetrahedralFluorescent Sensors
Palladium(II)Square PlanarCross-coupling Catalysis

Exploration in Metal-Organic Frameworks (MOFs) and Coordination Polymers Design

Metal-Organic Frameworks (MOFs) and coordination polymers are constructed from metal ions or clusters linked by organic bridging ligands. While this compound itself is a chelating ligand rather than a bridging one, it could be chemically modified to serve as a linker. For example, the amine could be functionalized with carboxylic acid groups, transforming it into a multidentate linker suitable for MOF synthesis. The inherent properties of the quinoline unit, such as its rigidity and potential for luminescence, could be imparted to the resulting framework, making it attractive for applications in gas storage, separation, or chemical sensing.

Potential for Integration into Polymeric Materials and Advanced Functional Assemblies

The incorporation of specific chemical moieties into polymers is a common strategy to create materials with tailored properties. The this compound unit could be integrated into polymer chains to create advanced functional materials.

The primary amine group provides a reactive site for polymerization. It could be used to form polyamides by reacting with diacyl chlorides, or polyimides by reacting with dianhydrides. Alternatively, it could be used to graft the quinoline molecule onto existing polymer backbones through various chemical linking strategies. The presence of the chloroquinoline group within the polymer could enhance thermal stability, alter optical properties (such as refractive index or fluorescence), or introduce sites for further chemical modification. Such functionalized polymers could find use in specialty coatings, membranes, or as components in electronic devices.

Future Directions and Emerging Research Avenues for 2 Chloroquinolin 4 Yl Methylamine

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by accelerating the design and synthesis of new molecules. For a scaffold like (2-Chloroquinolin-4-yl)methylamine, these computational tools offer a pathway to rapidly explore vast chemical spaces and predict synthetic outcomes with increasing accuracy.

Molecular Design and Property Prediction: Generative AI models can design novel derivatives of this compound with desired properties. stepscience.com These models, guided by ML predictions of bioactivity and toxicity, can propose new structures for specific therapeutic targets. researchgate.net For instance, an Artificial Neural Network (ANN)-based Quantitative Structure-Activity Relationship (QSAR) model, similar to one used for other 4-aminoquinolines, could predict the bioactivity of new this compound analogs. sphinxsai.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. wikipedia.org AI can also be leveraged to design compounds targeting multiple proteins, an approach known as polypharmacology, which could be applied to create dual-target agents from the this compound core. mdpi.com

Synthesis Prediction and Retrosynthesis: One of the most significant impacts of AI in chemistry is in predicting chemical reactions. Forward reaction prediction models can determine the most likely product of a given set of reactants and conditions. rsc.org Conversely, retrosynthesis models can propose viable synthetic pathways for a target molecule, breaking it down into simpler, commercially available precursors. nih.govacs.org By applying transfer learning, the accuracy of these predictions can be significantly improved even with smaller datasets. acs.org This integrated approach, sometimes called "recipe generation," ensures that the molecules designed by AI are synthetically accessible. stepscience.com

AI/ML ApplicationDescriptionRelevance to this compound
Generative Molecular Design AI models create novel molecular structures based on a set of desired properties (e.g., bioactivity, low toxicity). stepscience.comacs.orgDesign of new derivatives for specific applications like anticancer agents or molecular probes.
QSAR Modeling Machine learning algorithms predict the biological activity of compounds based on their chemical structure. sphinxsai.comRapidly screen virtual libraries of this compound derivatives to identify promising candidates for synthesis.
Reaction Outcome Prediction AI predicts the major product and yield of a chemical reaction, reducing trial-and-error experimentation. wikipedia.orgrsc.orgOptimize reaction conditions for the synthesis and functionalization of the core compound.
AI-Driven Retrosynthesis Algorithms propose step-by-step synthetic routes for a target molecule from available starting materials. nih.govacs.orgIdentify efficient and novel pathways to synthesize complex derivatives of this compound.
Polypharmacology Design AI methods are used to design single compounds that can interact with multiple therapeutic targets. mdpi.comDevelopment of multi-target agents for complex diseases, starting from the quinoline (B57606) scaffold.

Exploration of Novel and Unconventional Synthetic Pathways

While classical methods for quinoline synthesis are well-established, future research will focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. frontiersin.org

Green and Catalytic Approaches: There is a significant trend towards "green" chemistry, emphasizing the use of environmentally benign solvents, reduced energy consumption, and recyclable catalysts. vdu.lt The use of nanocatalysts, for example, offers high efficiency and the ability to be recovered and reused multiple times. nih.govacs.org Strategies like microwave-assisted synthesis can dramatically reduce reaction times and energy use. frontiersin.orgmdpi.com For instance, a Nafion-mediated Friedländer reaction under microwave irradiation has been shown to be an environmentally friendly method for quinoline synthesis. mdpi.com

Flow Chemistry: Automated continuous flow chemistry systems provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. syrris.com This technology is particularly well-suited for library generation and can be integrated with real-time analysis for rapid optimization. syrris.com A tandem photoisomerization-cyclization process in a continuous-flow system has been successfully used to synthesize quinolines, showcasing the potential for novel, light-driven synthetic methods. thieme-connect.de

Multicomponent Reactions (MCRs): MCRs involve combining three or more starting materials in a single step to form a complex product, which is an efficient way to build molecular diversity. A solvent-free MCR using a β-cyclodextrin-SO3H catalyst has been used to create quinolinyl-thiazolidinones, demonstrating a novel approach that could be adapted for derivatives of this compound. acs.org

Synthetic ApproachDescriptionPotential Advantage for this compound
Nanocatalysis Use of nanoparticle-based catalysts for enhanced reactivity, selectivity, and recyclability. nih.govacs.orgGreener, more cost-effective synthesis with easier catalyst separation.
Microwave-Assisted Synthesis Application of microwave energy to accelerate chemical reactions. frontiersin.orgRapid synthesis of derivative libraries and reduced energy consumption.
Continuous Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch flask, allowing for automation and scalability. syrris.comthieme-connect.deSafer handling of reactive intermediates and efficient, automated production.
Multicomponent Reactions Three or more reactants are combined in a one-pot reaction to form a complex product. acs.orgRapid generation of diverse and complex molecular structures from simple precursors.

Development of In-Situ Monitoring and Real-Time Characterization Techniques

To improve the efficiency, safety, and reproducibility of synthesizing this compound derivatives, the adoption of Process Analytical Technology (PAT) is a critical future direction. wikipedia.orgvdu.lt PAT is a system for designing, analyzing, and controlling manufacturing through timely, real-time measurements of critical process parameters. stepscience.comwikipedia.org

By integrating in-line and on-line analytical tools directly into the reaction vessel or flow path, chemists can monitor reaction progress, identify the formation of intermediates and impurities, and determine reaction endpoints with high precision. nih.govresearchgate.net This real-time data allows for dynamic control over the process, ensuring consistent product quality. vdu.lt For example, a study on palladium-catalyzed carbonylative quinolone synthesis utilized real-time monitoring of carbon monoxide pressure and product formation to gain mechanistic insights. researchgate.net

Spectroscopic techniques are central to PAT. Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants and products, while UV-Vis spectroscopy can monitor changes in chromophoric species. sphinxsai.comnih.gov For complex mixtures, coupling flow systems with mass spectrometry (MS) allows for the detailed characterization of reaction components as they are formed. nih.gov These techniques, when combined with machine learning algorithms, can create self-optimizing systems that adjust reaction conditions to maximize yield and purity. syrris.com

TechniqueApplication in SynthesisBenefit for this compound
FTIR/Raman Spectroscopy In-line monitoring of functional group changes to track reactant consumption and product formation. sphinxsai.comReal-time kinetic analysis and endpoint determination.
UV-Vis Spectroscopy On-line analysis of species with distinct electronic transitions.Monitoring the formation of conjugated quinoline systems.
Mass Spectrometry (MS) Coupled with liquid chromatography (LC-MS) or used directly for real-time analysis of reaction mixtures. nih.govIdentification of intermediates, byproducts, and final product without offline sampling.
Nuclear Magnetic Resonance (NMR) Flow-NMR setups for continuous analysis of reaction streams.Detailed structural information on molecules as they are formed in the reactor.

Supramolecular Chemistry and Self-Assembly Research for this compound Derivatives

The quinoline ring is a valuable structural motif in supramolecular chemistry due to its ability to participate in non-covalent interactions like π–π stacking. acs.org However, it remains a less explored scaffold compared to others. acs.org Future research will likely leverage the this compound core to design and synthesize new molecules capable of self-assembly into functional materials.

Derivatives can be designed to act as "gelators," which self-assemble in solvents to form stable organogels or supramolecular gels. rsc.orgrsc.org These soft materials have potential applications in sensing, as demonstrated by a quinoline-naphthalene-based gel that can detect metal ions like Fe³⁺ and Cu²⁺ through a "turn-off" fluorescence mechanism. nih.gov The self-assembly process can be controlled to create materials with different properties, such as varying surface wettability from super-hydrophilic to super-hydrophobic. rsc.orgrsc.org

Furthermore, the amine and chloro-substituents on the this compound scaffold provide handles for creating versatile ligands for coordination-driven self-assembly. These ligands can coordinate with metal ions to form well-defined, discrete architectures like metallamacrocycles and cages, or extended structures like coordination polymers and metal-organic frameworks (MOFs). acs.org The resulting supramolecular structures could have applications in catalysis, gas storage, or as responsive materials.

Supramolecular StructureFormation PrinciplePotential Application
Organogels/Supragels Self-assembly of gelator molecules in a solvent via non-covalent interactions (e.g., hydrogen bonding, π–π stacking). rsc.orgrsc.orgSmart materials for sensing volatile compounds or metal ions. rsc.orgnih.gov
Metallamacrocycles/Cages Coordination of metal ions with specifically designed organic ligands to form discrete, closed structures. acs.orgHost-guest chemistry, molecular recognition, and catalysis.
Coordination Polymers/MOFs Formation of extended one-, two-, or three-dimensional networks through metal-ligand coordination. acs.orgGas storage, separation, and heterogeneous catalysis.
Liquid Crystals Spontaneous alignment of molecules into ordered phases between solid and liquid states.Materials for displays and optical sensors.

Interdisciplinary Research Bridging Synthetic Chemistry with Advanced Materials Science and Computational Design

The true potential of this compound will be unlocked through interdisciplinary research that combines its synthetic versatility with materials science and computational modeling. The quinoline scaffold is a privileged structure not only in medicine but also in the development of functional materials. nih.govmdpi.com

Fluorescent Probes and Sensors: Quinoline derivatives are frequently used to create fluorescent probes for biological imaging and chemical sensing. nih.gov By functionalizing the this compound core, researchers can design probes that respond to specific environmental changes, such as pH, or detect the presence of particular ions or molecules. nih.govnih.gov For example, a quinoline-based probe was developed for the real-time monitoring of mercury(II) in food and water samples. nih.gov Another was designed to target and report on the pH of lysosomes within living cells. nih.gov Recently, a self-reporting peptide degrader incorporating a quinoline fluorophore was created to enable real-time monitoring of targeted protein degradation in vivo. acs.org

Advanced Materials: The structural properties of the quinoline ring, such as its planarity and electronic characteristics, make it an excellent candidate for incorporation into organic electronic materials. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or organic semiconductors, where π–π stacking interactions are beneficial for charge transport. acs.org

Computational Co-design: The synergy between synthetic chemistry and computational design will be crucial. Computational tools can predict the photophysical properties of new fluorescent probes or the electronic properties of novel materials before they are synthesized. nih.gov This "in silico" screening allows for the rational design of molecules with optimized characteristics, streamlining the discovery process and focusing laboratory efforts on the most promising candidates. This integrated approach represents a powerful paradigm for developing the next generation of advanced materials based on the this compound scaffold.

Interdisciplinary FieldApplication of this compound DerivativesKey Research Goal
Medicinal Chemistry Development of novel therapeutic agents (e.g., anticancer, antimalarial).Design of potent and selective drugs with improved pharmacological profiles.
Chemical Biology Creation of fluorescent probes for live-cell imaging and sensing. acs.orgnih.govVisualizing biological processes in real-time to better understand disease mechanisms.
Materials Science Design of organic electronic materials (e.g., for OLEDs) or functional polymers. acs.orgDevelopment of new materials with tailored optical, electronic, or mechanical properties.
Environmental Science Development of sensitive and selective sensors for environmental pollutants. nih.govReal-time monitoring of contaminants like heavy metal ions in water and food.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloroquinolin-4-yl)methylamine, and how can reaction conditions be optimized?

  • Methodology : Nucleophilic substitution on 2-chloro-4-(halomethyl)quinoline derivatives using methylamine or its protected analogs (e.g., Boc-methylamine) under inert atmospheres (N₂/Ar) is a primary route. Reaction optimization includes temperature control (0–5°C during reagent addition to avoid side reactions like over-alkylation) and stoichiometric balancing of methylamine to minimize dimerization . Purification often involves recrystallization (e.g., ethyl acetate/hexane systems) or column chromatography (silica gel, 40–60% ethyl acetate in hexane) for >95% purity .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology : Perform accelerated degradation studies:

  • Thermal stability : Incubate the compound in sealed vials at 25°C, 40°C, and 60°C for 72 hours; analyze via HPLC to quantify degradation products (e.g., quinoline ring oxidation or methylamine dissociation) .
  • pH stability : Dissolve in buffers (pH 2–12) and monitor via UV-Vis spectroscopy for shifts in λmax (indicative of protonation/deprotonation at the quinoline N or amine group) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • HPLC : Use C18 columns with mobile phases like acetonitrile/water (70:30) + 0.1% TFA; retention time ~8–10 minutes for baseline separation from impurities .
  • NMR : Key signals include δ 8.6–8.8 ppm (quinoline H-5/H-8), δ 4.3–4.5 ppm (CH₂NH₂), and δ 2.9–3.1 ppm (NH₂) .
  • MS : ESI+ mode typically shows [M+H]<sup>+</sup> at m/z 193.1 (C₁₀H₁₀ClN₂<sup>+</sup>) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinoline ring) affect the bioactivity of this compound derivatives?

  • Methodology :

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂ at position 7) or electron-donating groups (e.g., -OCH₃ at position 6). Test antimalarial or anticancer activity via cell viability assays (e.g., MTT protocol ).
  • Data interpretation : Compare IC₅₀ values; e.g., 7-Cl substitution (as in ) enhances antimalarial potency by 3-fold compared to unsubstituted analogs due to increased lipophilicity and target binding .

Q. What computational models can predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study nucleophilic attack sites (e.g., methylamine’s NH₂ group on chloroquinoline).
  • Kinetic modeling : Use Arrhenius parameters from methylamine oxidation studies () to predict degradation pathways under oxidative conditions .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Solubility parameter analysis : Measure Hansen solubility parameters (δd, δp, δh) via inverse gas chromatography. For example, high δp (polar) explains poor solubility in hexane but moderate solubility in DMSO .
  • Co-solvency studies : Test binary solvent systems (e.g., ethanol/water) to enhance solubility for formulation .

Q. What strategies mitigate methylamine dissociation during storage or reaction conditions?

  • Methodology :

  • Stabilizers : Add weak acids (e.g., acetic acid) to protonate free methylamine, reducing volatility .
  • Encapsulation : Use cyclodextrins or liposomes to encapsulate the amine group, as demonstrated in perovskite solar cell stabilization ( ) .

Key Challenges & Contradictions

  • Synthetic Yield Variability : reports 21–59% yields for similar compounds, suggesting sensitivity to substituent position and reaction scale. Mitigate via dropwise addition of reagents and rigorous moisture exclusion .
  • Conflicting Stability Data : While methylamine derivatives are stable in acidic media ( ), chloroquinoline’s electron-deficient ring may accelerate hydrolysis at high pH. Resolve via controlled pH studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.